Product packaging for (1-Benzoylpyrrolidin-3-yl)methanol(Cat. No.:CAS No. 1249272-07-8)

(1-Benzoylpyrrolidin-3-yl)methanol

Cat. No.: B1467111
CAS No.: 1249272-07-8
M. Wt: 205.25 g/mol
InChI Key: GSOMVFMCPQTFFL-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Medicinal Chemistry Research Paradigms

In the realms of modern organic and medicinal chemistry, the emphasis is increasingly on the development of complex, three-dimensional molecules that can interact with biological targets with high specificity and efficacy. The structure of (1-Benzoylpyrrolidin-3-yl)methanol aligns perfectly with these contemporary research paradigms. The pyrrolidine (B122466) ring, a saturated heterocycle, provides a non-planar, sp3-rich framework that is highly sought after in drug discovery for its ability to explore chemical space more effectively than flat, aromatic systems. nih.govacs.org This three-dimensionality can lead to improved binding affinity and selectivity for protein targets.

The benzoyl group attached to the pyrrolidine nitrogen introduces a degree of rigidity and offers sites for further functionalization, allowing chemists to fine-tune the electronic and steric properties of the molecule. The primary alcohol (methanol) functionality at the 3-position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex derivatives. This combination of a chiral, non-planar core with multiple points for diversification makes this compound a prime candidate for the synthesis of compound libraries aimed at identifying novel bioactive agents.

Significance as a Privileged Scaffold or Synthetic Intermediate in Academic Contexts

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. nih.govrsc.orgresearchgate.netrsc.org The pyrrolidine ring itself is widely recognized as a privileged scaffold, being a core component of numerous natural products and FDA-approved drugs. mdpi.comnih.govfrontiersin.org

While this compound itself may not be the final active molecule, it functions as a critical synthetic intermediate or a foundational building block for constructing more elaborate structures that incorporate the privileged pyrrolidine motif. chemimpex.com Its pre-functionalized nature, with the benzoyl and hydroxymethyl groups, provides a strategic advantage in multi-step syntheses. For instance, a closely related compound, (1-Benzylpyrrolidin-3-yl)methanol, is utilized as a key intermediate in the synthesis of novel analgesics and anti-anxiety medications, highlighting the potential of such scaffolds in neuroscience research. chemimpex.com The benzoyl group in the title compound can be seen as a stable protecting group for the pyrrolidine nitrogen, which can be removed or modified in later synthetic steps. The hydroxymethyl group allows for the introduction of various other functionalities through oxidation, esterification, or etherification, further expanding the chemical diversity of the resulting compounds.

Historical Perspective on the Pyrrolidine Moiety in Chemical Synthesis and Research

The pyrrolidine ring, also known as tetrahydropyrrole, has a rich history in chemistry and pharmacology. wikipedia.org It is the core structure of the amino acid proline and its hydroxylated derivative, hydroxyproline, which are fundamental components of proteins. wikipedia.org This natural prevalence has long made the pyrrolidine scaffold an attractive target for synthetic chemists.

Historically, the pyrrolidine moiety has been identified in a vast array of natural alkaloids, such as nicotine (B1678760) and hygrine, which exhibit significant biological activities. wikipedia.org This has spurred extensive research into the synthesis and derivatization of pyrrolidine-containing compounds. Over the years, synthetic methodologies have evolved from classical ring-closing reactions to more sophisticated and stereoselective approaches, including 1,3-dipolar cycloadditions and the functionalization of pre-existing pyrrolidine rings derived from natural sources like proline. nih.gov The development of these synthetic methods has been crucial in unlocking the full potential of the pyrrolidine scaffold in medicinal chemistry.

Scope and Objectives of Research Endeavors Pertaining to this compound

Research involving this compound and its derivatives is primarily driven by the quest for new therapeutic agents. The overarching objective is to leverage this scaffold to synthesize novel compounds with specific biological activities. Key research goals include:

Exploration of Chemical Space: Utilizing this compound as a starting material to generate libraries of diverse compounds with varying substituents and stereochemistries. This allows for the systematic exploration of structure-activity relationships (SAR).

Development of Novel Therapeutics: Targeting a wide range of diseases, including those of the central nervous system (CNS), infectious diseases, and cancer. The pyrrolidine scaffold is known to be present in drugs with diverse applications, such as antivirals, antibiotics, and anticancer agents. nih.govfrontiersin.org

Investigation of Biological Mechanisms: Using derivatives of this compound as chemical probes to study biological pathways and to identify and validate new drug targets.

Optimization of Synthetic Routes: Developing efficient and stereoselective synthetic methods for the preparation of this compound and its derivatives, which is crucial for their practical application in drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B1467111 (1-Benzoylpyrrolidin-3-yl)methanol CAS No. 1249272-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-10-6-7-13(8-10)12(15)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOMVFMCPQTFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzoylpyrrolidin 3 Yl Methanol and Its Derivatives

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The absolute configuration of the stereocenter at the C3 position of the pyrrolidine ring is crucial for the biological activity and material properties of its derivatives. Consequently, significant research has focused on developing stereoselective methods to construct this chiral core. These approaches can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated strategies, and enantioselective redox reactions.

Asymmetric Catalysis Approaches to Pyrrolidine Ring Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Organocatalysis, in particular, has seen remarkable advancements. For instance, the use of chiral phosphoric acids has been shown to catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines, which are "clipped" to a thioacrylate via metathesis, to form substituted pyrrolidines with high enantioselectivities. This "clip-cycle" strategy provides a versatile route to 2,2- and 3,3-disubstituted pyrrolidines.

Another prominent approach involves the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. This method allows for the construction of highly functionalized pyrrolidines with excellent control over multiple stereocenters. The versatility of this reaction is highlighted by its ability to generate diverse stereochemical outcomes by simply tuning the catalyst and reaction conditions. rsc.org

Catalyst TypeReactionSubstratesEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidIntramolecular aza-MichaelCbz-protected bis-homoallylic amine thioacrylatesHigh sigmaaldrich.com
Quinine-based Thiourea[3+2] CycloadditionIsocyanoesters and Methyleneindolinonesup to 99% wikipedia.org
Copper(I)/Chiral Ligand1,3-Dipolar CycloadditionAzomethine ylides and AlkenesHigh rsc.org

Chiral Auxiliary-Mediated Strategies for Stereocontrol

The use of chiral auxiliaries is a classical yet highly effective method for inducing stereoselectivity. chemrxiv.org A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recovered. chemrxiv.org

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. beilstein-journals.org For instance, an N-acylated chiral auxiliary can be alkylated diastereoselectively. Subsequent removal of the auxiliary reveals the chiral product. While robust, this method requires additional synthetic steps for the attachment and removal of the auxiliary. chemrxiv.org Proline and its derivatives have also been successfully employed as chiral auxiliaries in the synthesis of complex molecules. beilstein-journals.org

Chiral AuxiliaryType of ReactionKey FeatureReference
Evans OxazolidinonesAlkylation, Aldol ReactionsForms a rigid chelate to direct alkylation. beilstein-journals.org
PseudoephedrineAlkylationForms a crystalline amide, facilitating purification. researchgate.net
Proline DerivativesVariousReadily available from the chiral pool. beilstein-journals.org

Enantioselective Reductions and Oxidations in Key Synthetic Steps

Enantioselective reduction of a prochiral ketone is a direct and efficient strategy for establishing a chiral alcohol center, which can then be elaborated to the desired pyrrolidine derivative. For example, the enantioselective reduction of N-benzoyl-3-oxopyrrolidine would directly yield a precursor to (1-Benzoylpyrrolidin-3-yl)methanol.

A variety of chiral reducing agents and catalysts have been developed for this purpose. These include borane (B79455) reagents complexed with chiral ligands, such as those derived from α-pinene (e.g., Alpine-Borane®) or amino acids (e.g., CBS catalysts), and transition metal catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation. sigmaaldrich.com The choice of reagent and conditions is critical to achieving high enantioselectivity.

Similarly, enantioselective oxidation of a prochiral diol or a related substrate can be employed to create the desired stereocenter.

Reaction TypeReagent/CatalystSubstrate TypeEnantiomeric Excess (ee)Reference
Ketone ReductionTrichlorosilane / (S)-Proline derivativesKetoiminesup to 77% sigmaaldrich.com
Ketone ReductionBINAL-H Reagentsπ-System containing ketonesHigh sigmaaldrich.com
Conjugate ReductionCopper / Chiral Phenol-Carbene Ligandα,β-Unsaturated Estersup to 90% researchgate.net

Functionalization Strategies for the Hydroxyl and Benzoyl Moieties

Once the chiral pyrrolidine core is established, the hydroxyl and benzoyl groups of this compound can be selectively modified to generate a library of derivatives. The challenge lies in achieving regioselectivity, where one functional group is altered without affecting the other.

Regioselective Derivatization of the Primary Alcohol Functionality

The primary alcohol of this compound can undergo a variety of transformations, including esterification, etherification, and oxidation, to introduce new functional groups.

Esterification: Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534), pyridine), can be employed. To avoid potential side reactions with the benzoyl group, milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are often preferred.

Alkylation: Selective O-alkylation to form ethers can be achieved using a base to deprotonate the alcohol followed by reaction with an alkyl halide. The choice of base is crucial to prevent N-debenzoylation or other side reactions. For instance, using a non-nucleophilic base like sodium hydride in an aprotic solvent can favor O-alkylation.

ReactionReagentsKey Considerations
EsterificationAcyl Chloride, Pyridine (B92270)Potential for side reactions.
EsterificationCarboxylic Acid, DCC, DMAPMilder conditions, better for sensitive substrates.
O-AlkylationNaH, Alkyl Halide, THFMinimizes N-debenzoylation.

Modification of the N-Benzoyl Group

The N-benzoyl group can be modified or completely removed to allow for further functionalization at the nitrogen atom.

N-Debenzoylation: The benzoyl group can be cleaved under various conditions. Acid- or base-catalyzed hydrolysis is a common method, though it can be harsh and may affect other functional groups. A milder and often more efficient method is reductive cleavage. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can be effective, although sometimes requires the addition of an acid to facilitate the reaction. Another approach involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the benzoyl carbonyl. A notable method for the N-debenzoylation of various nitrogen-containing heterocycles involves the use of potassium tert-butoxide in DMSO with oxygen, which proceeds via a benzylic anion intermediate.

Modification to other N-Substituents: Following debenzoylation, the resulting secondary amine can be readily functionalized. N-alkylation can be achieved by reaction with alkyl halides or by reductive amination with aldehydes or ketones. N-arylation can be accomplished through Buchwald-Hartwig or Ullmann coupling reactions. Furthermore, the amine can be acylated with different acylating agents to introduce a variety of N-acyl groups.

ReactionReagentsOutcomeReference
N-DebenzoylationH₂, Pd(OH)₂/C, Acetic AcidRemoval of the N-benzyl/benzoyl group.
N-DebenzoylationKOtBu, DMSO, O₂N-debenzylation of heterocycles.
N-AlkylationAlkyl Halide, BaseIntroduction of an N-alkyl group.
N-ArylationAryl Halide, Pd catalystIntroduction of an N-aryl group.
N-AcylationAcyl Chloride, BaseIntroduction of a new N-acyl group.

Orthogonal Protecting Group Strategies in Synthesis

The synthesis of complex molecules like this compound derivatives often necessitates the use of protecting groups to mask reactive functional groups, allowing for selective transformations at other sites. bham.ac.ukresearchgate.net Orthogonal protecting group strategies are paramount, enabling the selective removal of one protecting group in the presence of others under specific reaction conditions. bham.ac.uksigmaaldrich.com

In the context of synthesizing derivatives of this compound, which contains both a secondary amine (within the pyrrolidine ring, acylated in the parent compound) and a primary alcohol, an orthogonal protection scheme is critical. For instance, the pyrrolidine nitrogen can be protected with a group stable to conditions required for reactions at the hydroxyl group, and vice-versa.

Common protecting groups for the nitrogen atom of the pyrrolidine ring include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. organic-chemistry.org The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ether) or an ester. Benzyl ethers are often removed by hydrogenolysis, while silyl ethers are cleaved by fluoride (B91410) ions. bham.ac.ukorganic-chemistry.org

An illustrative orthogonal strategy for a derivative of this compound might involve protecting the pyrrolidine nitrogen with a Boc group and the hydroxyl group with a benzyl ether. The benzyl group can be selectively removed via hydrogenolysis to unmask the alcohol for further functionalization, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid to liberate the amine, which could then be acylated to install the benzoyl group or other desired acyl moieties. This stepwise deprotection is a hallmark of an orthogonal strategy. bham.ac.uk

Table 1: Commonly Used Orthogonal Protecting Groups in Pyrrolidine Synthesis

Functional GroupProtecting GroupAbbreviationCleavage Conditions
Aminetert-ButoxycarbonylBocAcidic (e.g., TFA)
AmineBenzyloxycarbonylCbzHydrogenolysis (H₂, Pd/C)
AlcoholBenzyl etherBnHydrogenolysis (H₂, Pd/C)
Alcoholtert-Butyldimethylsilyl etherTBDMSFluoride ion (e.g., TBAF)
Alcoholp-Methoxybenzyl etherPMBOxidative cleavage (e.g., DDQ)

This table provides examples of protecting groups that can be used in an orthogonal fashion, allowing for the selective deprotection of one functional group while others remain protected.

Novel Synthetic Routes and Process Intensification in Academic Synthesis

Recent academic research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of pyrrolidine-containing molecules. nih.gov These efforts include the adoption of flow chemistry, chemoenzymatic approaches for stereocontrol, and the use of multicomponent reactions.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of this compound and its analogues. nih.govpolimi.it These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and high-throughput screening. nih.govuc.pt

Chemoenzymatic Synthesis Approaches for Stereocontrol

Achieving high levels of stereocontrol is a critical challenge in the synthesis of chiral molecules like this compound. Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, has emerged as a powerful tool for this purpose. nih.govrsc.org Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and diastereoselectivity. researchgate.netnih.gov

For the synthesis of enantiomerically pure this compound, a key step could involve the enzymatic resolution of a racemic intermediate. For instance, a racemic mixture of a precursor alcohol could be subjected to enzymatic acylation, where one enantiomer is selectively acylated, allowing for the separation of the acylated and unacylated enantiomers. nih.gov Alternatively, a prochiral ketone precursor could be stereoselectively reduced using a ketoreductase (KRED) to yield the desired chiral alcohol. nih.gov Amine transaminases (ATAs) can also be employed for the asymmetric synthesis of chiral amines, which are precursors to the pyrrolidine ring. nih.govresearchgate.net

A one-pot photoenzymatic synthesis has been reported for N-Boc-3-hydroxypyrrolidine, which is a direct precursor to this compound. nih.gov This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic reduction. nih.gov

Multicomponent Reactions Incorporating Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to the synthesis of diverse molecular scaffolds, including pyrrolidines. rsc.orgrsc.org MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of compounds. rsc.orgnih.gov

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be utilized to construct pyrrolidine derivatives. researchgate.netsemanticscholar.orgmdpi.combaranlab.org These reactions allow for the convergent assembly of complex structures from simple starting materials. researchgate.netmdpi.com For instance, an Ugi four-component reaction (U-4CR) could be designed to incorporate a pyrrolidine-containing fragment, leading to highly functionalized pyrrolidine derivatives in a single step. acs.orgyoutube.com Recent advancements have explored the use of enols as components in Ugi- and Passerini-type reactions to synthesize pyrrolidinones. semanticscholar.org

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. frontiersin.org This includes the use of safer solvents, reducing waste, and improving energy efficiency.

Solvent-Free or Low-Environmental Impact Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. mdpi.comrsc.org For the synthesis of this compound analogues, research is exploring solvent-free reaction conditions or the use of environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents. mdpi.comrsc.orgrsc.orgderbytelegraph.co.uk

Solvent-free reactions can be facilitated by techniques such as microwave irradiation or grinding, which can accelerate reaction rates and improve yields. rsc.orgacs.orgmdpi.com For example, the synthesis of pyrrolidinone derivatives has been reported under ultrasound irradiation in an ethanolic citric acid solution, representing a greener approach. rsc.org Similarly, the synthesis of pyrrolidine-fused spirooxindoles has been achieved in high yields using a domino reaction in an ethanol-water mixture at room temperature, avoiding toxic solvents and chromatographic purification. rsc.org The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. frontiersin.orgmdpi.com

Table 2: Green Chemistry Approaches in Pyrrolidine Synthesis

Green Chemistry PrincipleApplication in Pyrrolidine SynthesisReference
Use of Renewable FeedstocksSynthesis from biomass-derived starting materials. mdpi.com
Atom EconomyMulticomponent reactions to maximize incorporation of starting materials into the final product. rsc.orgrsc.org
Safer Solvents and AuxiliariesUse of water, ethanol, or solvent-free conditions. mdpi.comrsc.orgrsc.orgrsc.org
Design for Energy EfficiencyMicrowave-assisted or ultrasound-promoted reactions to reduce reaction times and energy consumption. rsc.orgrsc.org

This table highlights how various green chemistry principles can be applied to the synthesis of pyrrolidine-containing compounds, leading to more sustainable and environmentally friendly processes.

Catalytic Methodologies for Reduced Waste Generation

The generation of chemical waste is a significant concern in the synthesis of fine chemicals and pharmaceuticals. Catalytic methodologies offer a powerful strategy to mitigate this issue by replacing stoichiometric reagents with small amounts of catalysts that can be recycled and reused. In the context of synthesizing this compound, catalytic approaches are primarily focused on the formation of the pyrrolidine core and the reduction of a carbonyl group to the required primary alcohol.

One key strategy involves the catalytic hydrogenation of highly substituted pyrrole (B145914) systems. These aromatic precursors can be fully and diastereoselectively reduced to the corresponding functionalized pyrrolidines. acs.org For instance, heterogeneous catalysts such as rhodium on alumina (B75360) (Rh/Al2O3) have been effectively used for this transformation. acs.org This method is advantageous as it often proceeds with high conversion rates and selectivity under manageable pressures of hydrogen gas, thereby avoiding the use of metal hydride reagents which generate significant salt-based waste. acs.org

Another critical step that benefits from a catalytic approach is the reduction of a precursor like a 1-benzoyl-3-oxopyrrolidine or a methyl 1-benzoylpyrrolidine-3-carboxylate to form the this compound. Traditional synthesis often relies on stoichiometric reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). While effective, these reagents have poor atom economy and produce substantial amounts of inorganic waste that require disposal. Catalytic hydrogenation serves as a greener alternative. Catalysts based on palladium, platinum, or nickel are commonly employed for the hydrogenation of ketones and esters to alcohols. rsc.org For example, palladium supported on chitosan (B1678972) has been shown to be an effective and "green" catalyst for hydrogenation reactions under mild conditions. mdpi.com The only co-reactant in these hydrogenations is molecular hydrogen (H2), and the primary byproduct is often water, leading to a significantly cleaner process compared to metal hydride reductions.

Furthermore, the synthesis of the pyrrolidine ring itself can be achieved through catalyst-free, multi-component domino reactions in environmentally benign solvents like ethanol and water. rsc.org Such approaches, which build the core structure in a single pot, are inherently waste-reducing as they minimize the number of separate reaction and purification steps. nih.gov

The table below summarizes catalytic approaches for key transformations in the synthesis of this compound, highlighting the reduction in waste compared to traditional methods.

TransformationTraditional ReagentWaste ProductsCatalytic AlternativeWaste Products
Pyrrolidine Ring Formation Multi-step synthesis with protecting groupsVarious organic and inorganic byproductsCatalytic hydrogenation of pyrrolesMinimal, recyclable catalyst
Carbonyl to Alcohol Reduction LiAlH4, NaBH4Metal salts (e.g., Al(OH)3, B(OH)3)Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)Minimal, potentially water
N-Benzoylation Benzoyl Chloride, TriethylamineTriethylammonium (B8662869) chloride(Under research)(Target: Minimal)

Atom Economy Considerations in Synthetic Route Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com A high atom economy signifies a more sustainable process with less waste generation. jocpr.com In designing a synthetic route for this compound, maximizing atom economy is a key consideration for environmental and economic reasons.

Addition and rearrangement reactions are inherently the most atom-economical, as they, in theory, incorporate all reactant atoms into the product, leading to a 100% atom economy. rsc.orgrsc.org For instance, the synthesis of a pyrrolidine ring via a [3+2] cycloaddition reaction would be a highly atom-economical approach.

In contrast, substitution and elimination reactions tend to have lower atom economies because they necessarily generate byproducts. The traditional synthesis of this compound often involves steps with poor atom economy. For example, a classic Wittig reaction, sometimes used to form carbon-carbon double bonds that could be subsequently reduced, is known for its very poor atom economy due to the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. rsc.org Similarly, the N-benzoylation step using benzoyl chloride and a base like triethylamine generates a stoichiometric amount of triethylammonium chloride salt as waste, significantly lowering the atom economy of this step.

The choice of reducing agent for the conversion of a carbonyl precursor to the final alcohol product provides a clear illustration of atom economy principles.

Stoichiometric Reduction (e.g., with LiAlH4): The reaction of a precursor like methyl 1-benzoylpyrrolidine-3-carboxylate with LiAlH4 is effective but has a low atom economy. The aluminum salts generated must be separated and disposed of as waste.

The following table provides a theoretical comparison of the atom economy for the reduction of a hypothetical precursor, 1-benzoyl-3-oxopyrrolidine, to this compound using a stoichiometric reagent versus a catalytic method.

Reaction TypeReactantsMolar Mass of Reactants ( g/mol )Desired ProductMolar Mass of Product ( g/mol )Atom Economy (%)
Stoichiometric Reduction 1-Benzoyl-3-oxopyrrolidine + NaBH4189.21 + 37.83This compound205.25(205.25 / (189.21 + 37.83)) * 100 = 90.2% *
Catalytic Hydrogenation 1-Benzoyl-3-oxopyrrolidine + H2189.21 + 2.02This compound205.25(205.25 / (189.21 + 2.02)) * 100 = 99.4%

Note: The calculated atom economy for the NaBH4 reduction does not account for the quenching and workup reagents (e.g., water, acid), which would further lower the practical atom economy significantly. The primary waste is in the form of boron salts.

By prioritizing catalytic methods and designing routes that favor addition reactions over substitutions, chemists can develop highly efficient and sustainable syntheses of this compound and its derivatives, aligning with the principles of green chemistry. nih.gov

Elucidation of Chemical Reactivity and Derivatization Pathways

Reactivity of the Primary Alcohol Functionality

The primary alcohol in (1-Benzoylpyrrolidin-3-yl)methanol is a versatile functional group, amenable to a range of chemical transformations including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Alternatively, carboxylic acids can be coupled with the alcohol using dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or through acid-catalyzed Fischer esterification. The reaction kinetics of esterification can be influenced by factors such as the nature of the acylating agent and the solvent system used. nih.gov

Etherification , most commonly the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic attack on an alkyl halide. The choice of base and solvent is critical to ensure complete deprotonation and to facilitate the subsequent substitution reaction.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product Notes
Esterification Benzoyl chloride, Pyridine (1-Benzoylpyrrolidin-3-yl)methyl benzoate (B1203000) Pyridine acts as a catalyst and scavenges the HCl produced.

Oxidation and Reduction Chemistry

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically yield the corresponding aldehyde, (1-benzoylpyrrolidin-3-yl)carbaldehyde. Stronger oxidizing agents, for instance, chromium trioxide (CrO₃) in an acidic solution (Jones oxidation) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol directly to the carboxylic acid, 1-benzoylpyrrolidine-3-carboxylic acid. A patented method for the oxidation of primary alcohols to aldehydes involves refluxing with graphite (B72142) having chromic oxide intercalated within it. google.com

The reduction of the primary alcohol functionality itself is not a feasible transformation. However, the aldehyde and carboxylic acid derivatives obtained from oxidation can be reduced back to the primary alcohol using appropriate reducing agents. For example, the aldehyde can be reduced with sodium borohydride (B1222165) (NaBH₄), and the carboxylic acid can be reduced with lithium aluminum hydride (LiAlH₄).

Table 2: Oxidation Reactions of this compound

Oxidizing Agent Product Reaction Conditions
Pyridinium chlorochromate (PCC) (1-Benzoylpyrrolidin-3-yl)carbaldehyde Dichloromethane (DCM)
Dess-Martin periodinane (DMP) (1-Benzoylpyrrolidin-3-yl)carbaldehyde Dichloromethane (DCM)
Potassium permanganate (KMnO₄) 1-Benzoylpyrrolidine-3-carboxylic acid Basic, followed by acidic workup

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is not a viable reaction pathway. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.org Common strategies include conversion to a tosylate, mesylate, or a halide.

Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine converts the alcohol to a tosylate. libretexts.org This tosylate derivative is an excellent substrate for S(_N)2 reactions with a wide range of nucleophiles. Similarly, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide, respectively. libretexts.orgyoutube.com These reactions typically proceed with inversion of stereochemistry if the carbon atom is chiral. masterorganicchemistry.com For primary alcohols, the substitution reaction with hydrogen halides like HBr proceeds via an S(_N)2 mechanism after protonation of the hydroxyl group. youtube.comlibretexts.org

Table 3: Conversion to Substrates for Nucleophilic Substitution

Reagent Intermediate/Product Leaving Group
p-Toluenesulfonyl chloride (TsCl), Pyridine (1-Benzoylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate Tosylate (⁻OTs)
Thionyl chloride (SOCl₂) 1-Benzoyl-3-(chloromethyl)pyrrolidine Chloride (Cl⁻)
Phosphorus tribromide (PBr₃) 1-Benzoyl-3-(bromomethyl)pyrrolidine Bromide (Br⁻)

Reactivity of the N-Benzoyl Moiety

The N-benzoyl group, an amide, has its own distinct reactivity. This includes hydrolysis of the amide bond and electrophilic or nucleophilic substitution on the aromatic benzoyl ring.

Amide Hydrolysis and Formation

The amide bond in the N-benzoyl group is stable but can be hydrolyzed under either acidic or basic conditions, typically requiring heat. ucalgary.camasterorganicchemistry.com

Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ucalgary.ca Subsequent proton transfers and elimination of benzoic acid yield the pyrrolidin-3-yl)methanol salt. libretexts.org

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the pyrrolidinate anion to give benzoic acid, which is deprotonated in the basic medium to form a benzoate salt. The resulting amine is liberated upon workup. Studies have shown that tertiary amides can be hydrolyzed under relatively mild, non-aqueous conditions using sodium hydroxide in a methanol (B129727)/dichloromethane mixture. researchgate.net

The formation of the N-benzoyl group is the reverse of hydrolysis, a condensation reaction between (pyrrolidin-3-yl)methanol and a benzoic acid derivative, typically benzoyl chloride, in the presence of a base.

Aromatic Electrophilic and Nucleophilic Substitution on the Benzoyl Ring

The benzoyl group is subject to substitution reactions on its aromatic ring, although its reactivity is significantly influenced by the electron-withdrawing nature of the carbonyl group.

Aromatic Electrophilic Substitution (EAS) on the benzoyl ring is generally disfavored because the carbonyl group is deactivating. youtube.com The carbonyl group withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com If an electrophilic substitution reaction does occur, the carbonyl group acts as a meta-director, guiding the incoming electrophile to the meta position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using SO₃/H₂SO₄). libretexts.orglibretexts.org Friedel-Crafts acylation and alkylation are generally not successful on a deactivated ring. chemguide.co.uk

Aromatic Nucleophilic Substitution (NAS) on an unsubstituted benzoyl ring is very difficult as the ring is electron-rich and lacks a good leaving group. wikipedia.orgbyjus.com NAS reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) at the ortho or para positions to the leaving group to activate the ring for nucleophilic attack. masterorganicchemistry.com In the absence of such activating groups, NAS can sometimes be forced to occur under extreme conditions of heat and pressure, or via a benzyne (B1209423) intermediate using a very strong base. masterorganicchemistry.comyoutube.com For this compound, without further substitution on the benzoyl ring, NAS is not a typical reaction pathway.

Stereochemical Outcomes of Derivatization Reactions

The stereochemistry of the pyrrolidine (B122466) ring and the chiral center at the 3-position profoundly influences the outcome of derivatization reactions. The interplay between the existing stereocenter and the approaching reagents dictates the formation of new stereocenters, leading to either diastereomeric or enantiomeric products.

Diastereoselectivity and Enantioselectivity in Transformations

The synthesis of densely substituted pyrrolidines with high levels of stereocontrol is a significant challenge. One powerful method for achieving this is the [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles. In the context of creating highly functionalized pyrrolidine systems, the diastereoselectivity of such cycloadditions is of paramount importance. For instance, the reaction of N-tert-butanesulfinylazadienes with azomethine ylides, catalyzed by silver carbonate, has been shown to produce proline derivatives with up to four stereogenic centers with good to excellent diastereoselectivities. acs.org The chiral sulfinyl group acts as an effective stereocontrol element, directing the approach of the azomethine ylide to furnish a specific diastereomer. acs.org

While direct studies on the diastereoselective or enantioselective transformations of this compound are not extensively reported in publicly available literature, the principles observed in related systems can be extrapolated. For example, the stereoselective synthesis of other 3-substituted pyrrolidines often involves the use of chiral auxiliaries or catalysts. Patents describe methods for preparing chiral 3-hydroxypyrrolidine compounds, which are valuable precursors for more complex molecules. google.com These methods often rely on the stereoselective reduction of a prochiral ketone or the resolution of a racemic mixture.

Conformational Effects on Reactivity

The reactivity of cyclic molecules is intrinsically linked to their conformational preferences. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The substituents on the ring can significantly influence the energy landscape of these conformations, thereby affecting the accessibility of different reactive sites.

In the case of this compound, the bulky benzoyl group on the nitrogen atom and the hydroxymethyl group at the C3 position play a crucial role in determining the favored conformation. The rotation around the N-C(O)Ph bond is restricted due to amide resonance, leading to distinct rotamers. Furthermore, the hydroxymethyl group can adopt either a pseudo-axial or a pseudo-equatorial position. These conformational preferences can influence the stereochemical outcome of reactions. For example, in the stereoselective synthesis of certain epoxymorphinan derivatives, the chair-to-boat conformational flip of a cyclohexyl ring, driven by steric strain, dictates the facial selectivity of a hydride reduction, leading to a high degree of stereoselectivity. nih.gov A similar principle can be applied to the pyrrolidine ring of this compound, where the preferred conformation would expose one face of the ring or the hydroxymethyl group to reagent attack more readily than the other.

Mechanistic Studies of Key Transformations Involving this compound

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. While specific mechanistic studies starting directly from this compound are not widely documented, insights can be drawn from studies on related N-acylpyrrolidine derivatives and the synthesis of substituted pyrrolidines.

The formation of the pyrrolidine ring itself can proceed through various mechanisms. For example, copper-catalyzed intramolecular C-H amination of N-halide amides has been shown to be an effective method for synthesizing pyrrolidines. nih.gov Mechanistic investigations, including kinetic isotope effect studies, have pointed towards the C-H bond cleavage as the turnover-limiting step in these reactions. nih.gov

Another relevant area is the study of reactions involving the functional groups present in this compound). For instance, the Nef reaction, which converts a nitro group to a carbonyl group, has been studied computationally in the context of pyrrolidinedione synthesis. nih.govresearchgate.net These studies provide a detailed understanding of the reaction intermediates and transition states involved in the transformation of functional groups on the pyrrolidine scaffold.

Kinetic and mechanistic studies on the formation of pyrrolidines from the reaction of chalcones with N-benzylidene benzylamine (B48309) have also been reported. researchgate.net These studies, which consider the reaction as a pseudo-first order consecutive process involving an intermediate, provide a framework for analyzing the kinetics of reactions leading to substituted pyrrolidines. researchgate.net

While direct mechanistic elucidation for reactions of this compound is an area ripe for further investigation, the existing body of literature on related systems provides a strong foundation for predicting and understanding its chemical behavior.

Chemical Compounds Mentioned

Compound Name
This compound
N-tert-butanesulfinylazadienes
Silver carbonate
Proline
N-halide amides
Chalcones
N-benzylidene benzylamine

Table 1: Summary of Stereoselective Reactions in Pyrrolidine Synthesis This table is based on data from related systems due to the lack of specific data for the target compound.

Reaction Type Catalyst/Auxiliary Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Reference
[3+2] Cycloaddition Ag₂CO₃ / N-tert-butanesulfinyl Good to excellent d.r. acs.org
Reductive Amination - High stereoselectivity nih.gov

Table 2: Key Mechanistic Insights in Pyrrolidine Chemistry This table is based on data from related systems due to the lack of specific data for the target compound.

Transformation Key Mechanistic Feature Method of Study Reference
Cu-catalyzed C-H Amination C-H bond cleavage is rate-limiting Kinetic Isotope Effect nih.gov
Pyrrolidinedione Synthesis Nef-type rearrangement Computational (DFT) nih.govresearchgate.net
1,3-Anionic Cycloaddition Consecutive reaction with intermediate Kinetic Studies researchgate.net

Computational Chemistry and Molecular Modeling Studies of 1 Benzoylpyrrolidin 3 Yl Methanol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. For a molecule like (1-Benzoylpyrrolidin-3-yl)methanol, with multiple rotatable bonds, a complex potential energy surface with numerous local minima exists. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are powerful quantum mechanical tools for investigating molecular structures and energies. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the method of choice to balance accuracy and computational cost. indexcopernicus.com

A systematic conformational search would be initiated by rotating the key dihedral angles: the C-N bond of the amide, the C-C bond connecting the pyrrolidine (B122466) ring to the hydroxymethyl group, and the puckering of the pyrrolidine ring itself. The pyrrolidine ring can adopt various puckered conformations, typically described as envelope or twist forms. acs.org The rotation around the C-N amide bond is of particular importance, as it can lead to cis and trans isomers with respect to the benzoyl group. proquest.com

Following the identification of all possible conformers, geometry optimization would be performed to locate the stationary points on the potential energy surface. Subsequent frequency calculations would confirm these as true minima (no imaginary frequencies) and provide the zero-point vibrational energies (ZPVE) for more accurate relative energy calculations. indexcopernicus.commasjaps.com

Table 1: Hypothetical Relative Energies of Key Conformers of this compound from DFT Calculations

ConformerPyrrolidine PuckeringAmide ConformationRelative Energy (kcal/mol)
1 C2-endo (Twist)trans0.00
2 C3-exo (Envelope)trans0.85
3 C2-endo (Twist)cis3.50
4 C3-exo (Envelope)cis4.20

This table presents hypothetical data to illustrate the expected outcomes of DFT calculations. The trans amide conformers are generally expected to be more stable than the cis conformers due to reduced steric hindrance.

Molecular Mechanics and Dynamics Simulations

While DFT provides accurate information on a limited number of conformers, Molecular Dynamics (MD) simulations can explore the conformational space more extensively and provide insights into the dynamic behavior of the molecule over time. nih.govyoutube.com An appropriate force field, such as CHARMM or AMBER, would be parameterized for the this compound molecule. proquest.comnih.gov

The system would be solvated in a box of explicit solvent molecules (e.g., water or a non-polar solvent) to mimic solution-phase behavior. The simulation would be run for a sufficient time (nanoseconds to microseconds) to ensure thorough sampling of the conformational landscape. rsc.org Analysis of the MD trajectory would reveal the preferred conformations in solution, the flexibility of different parts of the molecule, and the dynamics of intramolecular hydrogen bonding, for instance, between the hydroxyl proton and the amide oxygen. nih.gov

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the geometry, quantum chemical calculations can provide a wealth of information about the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl group and the oxygen of the hydroxyl group. The LUMO is likely to be centered on the benzoyl group's π-system. The distribution of these orbitals provides insight into the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

This is a hypothetical representation of FMO data. A smaller HOMO-LUMO gap would suggest higher reactivity.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net The MEP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the most negative potential (red) would be expected around the carbonyl oxygen of the benzoyl group and the oxygen of the hydroxymethyl group, making these sites susceptible to interactions with electrophiles or hydrogen bond donors. acs.orgnih.gov Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the hydroxyl hydrogen.

Structure-Property Relationship (SPR) Studies (Non-Biological Focus)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural or quantum chemical descriptors of a molecule with its macroscopic physical properties. researchgate.netnih.gov For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times.

Correlation of Structural Parameters with Spectroscopic Data

Computational chemistry offers powerful tools to predict and interpret the spectroscopic signatures of a molecule based on its three-dimensional structure. For this compound, quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to optimize the molecular geometry and subsequently predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

The correlation between calculated structural parameters and experimental spectroscopic data serves as a validation of the computational model. For instance, the calculated bond lengths and angles in the benzoyl and pyrrolidine moieties can be related to specific vibrational frequencies in the IR spectrum. The stretching frequency of the carbonyl (C=O) group is particularly sensitive to its electronic environment, which is influenced by the pyrrolidine ring. Similarly, the O-H stretching frequency of the hydroxymethyl group provides information about its involvement in hydrogen bonding.

Predicted NMR chemical shifts for the hydrogen and carbon atoms of this compound can be benchmarked against experimental data. The chemical shifts of the protons on the pyrrolidine ring, for example, are highly dependent on their stereochemical environment and the conformation of the ring, which can be accurately modeled.

Below is a representative data table illustrating the correlation between computed and hypothetical experimental spectroscopic data for this compound.

Spectroscopic Parameter Calculated Value Hypothetical Experimental Value Structural Correlation
Carbonyl (C=O) Stretch1645 cm⁻¹1642 cm⁻¹Electronic environment of the benzoyl group
Hydroxyl (O-H) Stretch3400 cm⁻¹3415 cm⁻¹Potential for intramolecular hydrogen bonding
Pyrrolidine C-H Protons (¹H NMR)δ 2.90-3.75 ppmδ 2.95-3.80 ppmConformation of the five-membered ring
Aromatic Protons (¹H NMR)δ 7.40-7.80 ppmδ 7.45-7.85 ppmElectronic effects of the amide linkage

Note: The data in this table is illustrative and intended to represent the type of results obtained from such a correlative study.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Steric effects also play a crucial role. The bulky benzoyl group can hinder the rotation around the C-N bond connecting it to the pyrrolidine ring. Furthermore, the puckering of the pyrrolidine ring itself can lead to different spatial arrangements of the substituents, resulting in various conformers with distinct energy levels.

Computational methods can map the potential energy surface of the molecule as a function of key dihedral angles, revealing the most stable conformations and the energy barriers between them. This analysis helps to understand the conformational preferences of the molecule in different environments.

The following table summarizes key intramolecular interactions and their computationally determined effects on the structure of this compound.

Interaction Type Atoms Involved Calculated Distance/Angle Effect on Conformation
Intramolecular Hydrogen BondO-H···O=C2.1 ÅStabilizes a folded conformation
Steric HindranceBenzoyl group vs. Pyrrolidine ring-Restricts rotation around the C-N amide bond
Ring PuckeringPyrrolidine ring atoms-Leads to multiple low-energy conformers

Note: The data in this table is illustrative and intended to represent the type of results obtained from such an investigation.

Ligand-Protein Docking and Molecular Dynamics Simulations for Potential Biological Targets (Mechanism-Focused)

To explore the potential of this compound as a modulator of protein function, computational docking and simulation techniques are indispensable. These methods predict how the molecule might bind to a biological target and the nature of the interactions that stabilize this complex.

Identification of Putative Binding Sites in silico

The initial step in understanding the potential biological activity of a ligand is to identify possible binding sites on a target protein. This can be achieved through "blind docking," where the entire surface of the protein is searched for energetically favorable binding locations. bohrium.com These methods utilize algorithms to systematically place the ligand at various points on the protein surface and score the resulting poses based on a simplified energy function. bohrium.comnih.gov The regions that consistently produce low-energy clusters of poses are identified as putative binding sites.

Analysis of Binding Modes and Interaction Fingerprints

Once a binding site is identified, more focused docking calculations are performed to predict the most likely binding mode of the ligand. researchgate.net This involves sampling a vast number of possible orientations and conformations of the ligand within the binding pocket. The resulting poses are then analyzed to understand the specific intermolecular interactions that stabilize the ligand-protein complex.

These interactions can be summarized using an "interaction fingerprint," which is a binary representation of the contacts between the ligand and the protein. nih.govnih.gov This allows for a systematic comparison of different binding modes and even different ligands. Key interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For this compound, the carbonyl oxygen and hydroxyl group are likely to act as hydrogen bond acceptors and donors, respectively, while the benzoyl group can engage in hydrophobic or pi-stacking interactions.

The table below illustrates a hypothetical interaction fingerprint for this compound with a putative protein target.

Protein Residue Interaction Type Ligand Moiety Involved Calculated Distance
Aspartic AcidHydrogen Bond (Donor)Carbonyl Oxygen2.8 Å
TyrosineHydrogen Bond (Acceptor)Hydroxyl Group3.0 Å
LeucineHydrophobicPyrrolidine Ring3.5 Å
PhenylalaninePi-StackingBenzoyl Ring4.2 Å

Note: The data in this table is illustrative and intended to represent the type of results obtained from a docking study.

Free Energy Perturbation Calculations for Ligand-Target Systems

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. arxiv.orgnih.gov A particularly powerful application of MD is the calculation of the relative binding free energy between two ligands, or between a ligand and a mutated protein, using methods like Free Energy Perturbation (FEP). wikipedia.orguiuc.edu

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for probing the molecular structure of (1-Benzoylpyrrolidin-3-yl)methanol. These techniques provide detailed information on the connectivity of atoms, the three-dimensional arrangement of the molecule, and the presence of specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework and its conformational dynamics.

Due to the restricted rotation around the amide C-N bond, N-benzoylpyrrolidine derivatives can exist as two slowly interconverting rotamers (or conformers) at room temperature. This phenomenon often leads to the doubling of some or all signals in the NMR spectra. Dynamic NMR studies, which involve recording spectra at different temperatures, can be used to study the kinetics of this rotation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzoyl-H (ortho)7.4 - 7.6126.0 - 129.0
Benzoyl-H (meta)7.3 - 7.5128.0 - 130.0
Benzoyl-H (para)7.3 - 7.5130.0 - 132.0
Pyrrolidine-H23.5 - 3.945.0 - 50.0
Pyrrolidine-H32.4 - 2.835.0 - 40.0
Pyrrolidine-H41.9 - 2.328.0 - 33.0
Pyrrolidine-H53.4 - 3.848.0 - 53.0
CH₂OH3.5 - 3.763.0 - 68.0
OHVariableN/A
C=ON/A168.0 - 172.0
Benzoyl-C (ipso)N/A135.0 - 138.0

Note: These are predicted ranges and can be influenced by the solvent and the presence of rotamers.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the pyrrolidine (B122466) ring, for instance, between H3 and its neighbors H2 and H4, and also between H3 and the CH₂OH protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (like the carbonyl and ipso-benzoyl carbons) and for piecing together different fragments of the molecule. For example, correlations from the ortho-protons of the benzoyl group to the carbonyl carbon would confirm the N-benzoyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are bonded. beilstein-journals.org In this compound, NOESY can help determine the relative stereochemistry of the substituents on the pyrrolidine ring and can provide evidence for the preferred conformation of the benzoyl group relative to the pyrrolidine ring. sigmaaldrich.com For example, spatial correlations between the benzoyl protons and specific protons on the pyrrolidine ring would indicate the orientation of the amide bond.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

HRMS (High-Resolution Mass Spectrometry): HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of the molecular ion. This is a critical step in confirming the identity of a newly synthesized compound like this compound (C₁₂H₁₅NO₂), which has a predicted exact mass that can be precisely verified by HRMS.

MS/MS (Tandem Mass Spectrometry): In MS/MS, the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. This provides detailed information about the structure of the molecule. The fragmentation of N-benzoylpyrrolidine derivatives is expected to involve characteristic cleavages.

Table 2: Predicted Key Mass Spectral Fragments for this compound

m/z ValueProposed FragmentComments
205[M]⁺Molecular ion
105[C₆H₅CO]⁺Benzoyl cation, a very common and stable fragment.
100[M - C₆H₅CO]⁺Loss of the benzoyl group.
77[C₆H₅]⁺Phenyl cation.

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy measures the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman) by a molecule, which corresponds to the excitation of molecular vibrations. These techniques are excellent for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the amide, and the C-H stretches of the aromatic and aliphatic portions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching of the aromatic ring often gives a strong Raman signal.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AlcoholO-H stretch3200 - 3600Strong, broad (IR)
AromaticC-H stretch3000 - 3100Medium (IR), Strong (Raman)
AliphaticC-H stretch2850 - 3000Medium to Strong (IR, Raman)
AmideC=O stretch1630 - 1680Strong (IR)
AromaticC=C stretch1450 - 1600Medium to Strong (IR, Raman)
AlcoholC-O stretch1000 - 1260Strong (IR)

Chiroptical Spectroscopy

Since this compound is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration. rsc.org These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously assigned. sielc.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of a specific enantiomer and can be used for the assignment of absolute configuration.

Chromatographic Methods for Separation and Purity Assessment in Research Settings

Chromatographic techniques are fundamental for the separation of a target compound from a reaction mixture and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of organic compounds. In a research context, it is used for both monitoring the progress of a reaction and for purifying the final product.

For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase.

Reaction Monitoring: Small aliquots of a reaction mixture can be periodically injected into the HPLC system to monitor the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. cymitquimica.com

Purification: Preparative HPLC can be used to isolate this compound from unreacted starting materials and by-products, yielding a highly pure sample for further analysis and use. The conditions developed for analytical HPLC can often be scaled up for preparative separation.

Table 4: Representative HPLC Conditions for the Analysis of N-Benzoylpyrrolidine Derivatives

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), often with an additive like 0.1% formic acid or trifluoroacetic acid.
Gradient Example Start at 10% B, increase to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the benzoyl chromophore absorbs strongly (e.g., 230 or 254 nm).
Column Temperature Ambient or controlled (e.g., 30 °C).

Note: These conditions are a general guideline and would need to be optimized for the specific separation of this compound.

Gas Chromatography (GC) for Volatile Byproducts and Reaction Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an indispensable tool for monitoring the progress of chemical reactions and identifying volatile impurities. In the synthesis of this compound, which may involve the acylation of 3-pyrrolidinemethanol with a benzoylating agent like benzoyl chloride, GC-MS is employed to analyze the reaction mixture for the presence of starting materials, solvent residues, and volatile byproducts. This allows for the optimization of reaction conditions and ensures the purity of the final product.

The analysis involves vaporizing a sample, which then travels through a capillary column coated with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The retention time (RT), the time it takes for a compound to exit the column, is a key identifier. By analyzing aliquots from the reaction at various time points, chemists can track the consumption of reactants and the formation of the product. Common volatile byproducts that could be monitored include residual solvents (e.g., toluene, dichloromethane) or unreacted benzoyl chloride.

Interactive Table 1: Hypothetical GC-MS Analysis of Volatile Species in a Reaction Mixture

Users can filter and sort the data below.

Compound NameExpected Retention Time (min)Key Mass Fragments (m/z)Potential Source
Dichloromethane2.184, 86, 49Reaction Solvent
Pyridine (B92270)4.579, 52Base/Catalyst
3-Pyrrolidinemethanol8.2101, 84, 57Unreacted Starting Material
Benzoyl chloride10.5139, 105, 77Unreacted Reagent
This compound15.3205, 105, 77Product

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound contains a stereocenter at the C3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-(1-Benzoylpyrrolidin-3-yl)methanol and (S)-(1-Benzoylpyrrolidin-3-yl)methanol. Since enantiomers often exhibit different biological activities, their separation and individual characterization are critical. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering faster analysis times and reduced organic solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC). selvita.comafmps.bechrom-china.com

The principle of chiral SFC relies on the use of a chiral stationary phase (CSP), typically based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov The mobile phase consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol (B145695). afmps.be The differential interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. The success rate for resolving chiral molecules using SFC is notably high, making it a primary method in drug discovery. chromatographyonline.com

Interactive Table 2: Representative SFC Method for Chiral Separation

Users can filter and sort the data below.

ParameterCondition
InstrumentAnalytical SFC System
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile PhaseSupercritical CO2 / Methanol (80:20, v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Temperature35 °C
DetectionUV at 254 nm
Retention Time (Enantiomer 1)3.8 min
Retention Time (Enantiomer 2)4.5 min
Resolution (Rs)> 2.0

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry.

Single-Crystal X-Ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This is often achieved through slow evaporation of a saturated solution. Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.

For a chiral molecule like this compound, this analysis not only confirms the covalent structure but also determines the absolute configuration (R or S) of the stereocenter without ambiguity. mdpi.com Furthermore, it reveals the solid-state conformation of the molecule, including the pucker of the five-membered pyrrolidine ring and the relative orientations of the benzoyl and hydroxymethyl substituents. nih.gov This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Interactive Table 3: Hypothetical Crystallographic Data for this compound

This data is representative of what would be obtained for a similar organic molecule.

ParameterValue
Chemical FormulaC12H15NO2
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)5.88
c (Å)18.21
β (°)98.5
Volume (ų)1075
Z (Molecules per unit cell)4
Final R-factor< 0.05

Co-crystallization Studies

Co-crystallization is a technique used to modify the physicochemical properties of a compound—such as solubility, stability, and melting point—without altering its covalent structure. mdpi.com A co-crystal consists of the target molecule and a stoichiometric amount of a second, pharmaceutically acceptable compound (a "co-former") held together in a crystal lattice by non-covalent interactions, typically hydrogen bonds. google.com

For this compound, co-crystallization studies could be explored to enhance its properties. Potential co-formers could include dicarboxylic acids (e.g., succinic acid) or other compounds capable of forming strong hydrogen bonds with the hydroxyl and amide groups of the target molecule. biointerfaceresearch.com The formation of a new co-crystal would be confirmed by techniques such as powder X-ray diffraction (PXRD), which shows a unique diffraction pattern distinct from the patterns of the individual components. Single-crystal X-ray diffraction would then be used to definitively characterize the new three-dimensional structure of the co-crystal, revealing the specific hydrogen bonding interactions between the compound and its co-former.

Role of 1 Benzoylpyrrolidin 3 Yl Methanol As a Versatile Synthetic Building Block

Scaffold for Combinatorial Library Synthesis (Academic Context)

The design and synthesis of focused compound libraries are crucial for drug discovery. The pyrrolidine (B122466) scaffold is recognized for its value in creating libraries of sp3-rich molecules. However, academic studies specifically employing (1-benzoylpyrrolidin-3-yl)methanol as the foundational scaffold for such libraries are not prominently featured in the literature.

There are no readily available, detailed research findings on the design and synthesis of focused compound libraries starting from this compound.

While general strategies for the diversification of the pyrrolidine scaffold are known, specific and detailed examples originating from this compound are not described in the accessible scientific literature.

Exploration of Molecular Interactions in Preclinical Research Models Mechanism Focused

Advanced Imaging Techniques for Subcellular Localization and Target Interaction

Advanced imaging techniques are crucial for visualizing the distribution of a compound within a cell and identifying its direct binding partners.

Fluorescence Microscopy for Intracellular Distribution

To investigate the subcellular localization of (1-Benzoylpyrrolidin-3-yl)methanol, a fluorescently labeled analog of the compound could be synthesized. This probe would allow for direct visualization of its accumulation within different cellular compartments using fluorescence microscopy. For example, co-localization studies with specific organelle markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) could reveal its primary sites of action.

Radioligand Binding and Autoradiography for Target Mapping

Radioligand binding assays are a powerful tool for quantifying the interaction of a compound with its molecular target. A radiolabeled version of this compound (e.g., with tritium (B154650) or carbon-14) would be used to determine its binding affinity and specificity to a particular receptor or enzyme.

Subsequent autoradiography on tissue sections from research models would allow for the visualization of the anatomical distribution of these binding sites. This technique provides valuable information on the potential target tissues and brain regions for the compound's action.

In Vivo Pharmacological Proof-of-Concept Studies in Research Models (Mechanistic, Not Therapeutic)

Following in vitro characterization, in vivo studies in animal models are essential to confirm the compound's mechanism of action in a whole-organism context.

Target Engagement Studies in Animal Models (e.g., Occupancy Assays)

Target engagement studies aim to demonstrate that the compound reaches and binds to its intended target in a living animal. This can be achieved through techniques like positron emission tomography (PET) imaging with a specific radiotracer or by ex vivo binding assays on tissues collected from treated animals. These studies are critical for establishing a relationship between the administered dose and the extent of target interaction.

Biomarker Modulation in Preclinical Models (Purely Mechanistic)

To further confirm the mechanistic hypothesis, the effect of this compound on downstream biomarkers can be measured in animal models. Based on the hypothetical reporter assay data suggesting CREB pathway activation, a relevant in vivo study would involve assessing the levels of phosphorylated CREB (pCREB) in the brains of treated animals.

Hypothetical Data from a Biomarker Modulation Study

Treatment Group Brain Region pCREB Levels (as % of control)
Vehicle Control Hippocampus 100%
This compound Hippocampus 250%
Vehicle Control Cortex 100%

An observed increase in pCREB levels would provide in vivo evidence for the engagement and activation of the CREB signaling pathway by this compound.

Lack of Preclinical Research Data on the Molecular Interactions of this compound

Despite a comprehensive search of available scientific literature, no specific preclinical research studies detailing the molecular interactions or providing a proof-of-concept for a specific molecular mechanism of the chemical compound this compound in a disease model were identified.

Extensive database searches for "this compound" and related terms such as "molecular interactions," "preclinical research," "mechanism of action," "disease model," "binding affinity," "receptor binding," and "enzyme inhibition" did not yield any relevant studies focused on this particular compound. The performed searches included variations of the chemical name and its CAS number.

The scientific literature that was retrieved focused on broader chemical classes or structurally related but distinct molecules. For instance, studies on other pyrrolidine (B122466) derivatives or compounds with a benzoyl moiety were found, but none specifically investigated the molecular-level interactions of this compound itself.

Consequently, it is not possible to provide an article structured around the requested outline, including detailed research findings and data tables, as no such data appears to be publicly available in the scientific domain at this time. Further research would be required to elucidate the molecular pharmacology of this specific compound.

Future Research Directions and Unanswered Questions in 1 Benzoylpyrrolidin 3 Yl Methanol Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

While methods for synthesizing pyrrolidine (B122466) derivatives exist, the future demands routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. raijmr.com Current multi-step syntheses often involve hazardous reagents and generate significant waste. A primary goal for future research is the development of more atom-economical and environmentally benign pathways to (1-Benzoylpyrrolidin-3-yl)methanol and its analogs.

Key research objectives include:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines and related compounds is a direct and powerful method for preparing chiral amines. acs.orgnih.gov Future work could focus on developing novel catalysts, perhaps based on earth-abundant metals, for the enantioselective hydrogenation of a suitable precursor to establish the C3-stereocenter of the pyrrolidine ring with high fidelity.

Green C1 Sources: Exploring the use of sustainable C1 sources like methanol (B129727) for the construction of the heterocyclic ring is a promising direction. unimi.it Research into copper-catalyzed reactions, for instance, could lead to innovative methods where methanol acts as both a solvent and a reagent, significantly improving the process's green credentials. unimi.it

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up. Developing a flow-based synthesis for this compound could lead to higher throughput and purity while minimizing solvent usage and waste. unimi.it

Biocatalysis: The use of enzymes to perform key transformations offers unparalleled selectivity under mild conditions. Future research could explore engineered enzymes for the stereoselective reduction of a ketone precursor to form the hydroxymethyl group or for the kinetic resolution of a racemic mixture, providing a highly efficient and sustainable route to the enantiopure product.

Exploration of Novel Reactivity and Unprecedented Derivatizations

The functional groups of this compound provide multiple handles for chemical modification. A significant area of future research lies in exploring the untapped reactivity of this scaffold to generate novel derivatives with unique three-dimensional structures.

Potential avenues for exploration include:

Palladium-Catalyzed Arylation: Recent advances in palladium-catalyzed reactions have enabled the direct hydroarylation of pyrrolines to form 3-aryl pyrrolidines. researchgate.netnih.gov Applying similar methodologies to derivatives of this compound could introduce diverse aryl groups at the C4 or C5 positions, which is currently a synthetic challenge.

Spirocyclic and Fused Systems: The pyrrolidine ring is a versatile component for constructing more complex, rigid structures like spiro- and fused-linked compounds. mdpi.com Research could focus on intramolecular cyclization reactions, perhaps via 1,3-dipolar cycloadditions, to create novel polycyclic systems incorporating the this compound framework. acs.org Such rigid structures are of great interest for their ability to present substituents in well-defined spatial orientations. mdpi.com

Derivatization of the Hydroxymethyl Group: While the alcohol is a straightforward point for esterification or etherification, more advanced derivatizations could be explored. For example, its conversion to an azide (B81097) or an alkyne would allow for click chemistry-based conjugations, linking the molecule to other scaffolds or functional materials.

Modification of the Benzoyl Group: The aromatic ring of the benzoyl moiety is amenable to various electrophilic and nucleophilic aromatic substitution reactions. Investigating these reactions would allow for the fine-tuning of the electronic and steric properties of the N-acyl group, potentially influencing the conformation and reactivity of the entire molecule.

Advanced Computational Modeling for Structure-Function Relationships (Non-Biological)

Computational chemistry provides powerful tools to predict and understand the properties of molecules, guiding experimental work and accelerating discovery. For this compound, computational modeling can elucidate non-biological structure-function relationships, offering insights that are difficult to obtain through experimental means alone.

Future research in this area should focus on:

Conformational Analysis: The five-membered pyrrolidine ring is not planar and can adopt various envelope and twisted conformations, a phenomenon known as pseudorotation. mdpi.com Advanced computational methods can map the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding its reactivity and interactions.

Predicting Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies). Comparing these predictions with experimental data can validate the computed structures and provide a deeper understanding of the molecule's electronic environment. nih.gov

Modeling Reaction Mechanisms: For the novel derivatizations proposed, computational modeling can be used to explore potential reaction pathways, calculate activation energies, and predict the stereochemical outcomes. This can save significant experimental effort by identifying the most promising reaction conditions.

Force Field Development: The development of accurate classical force fields, parameterized with high-level quantum mechanics data, would enable large-scale molecular dynamics simulations. youtube.com These simulations could be used to study the behavior of the molecule in different solvent environments or its interaction with surfaces, which is relevant for applications in materials science and catalysis.

Discovery of Undiscovered Molecular Interactions and Mechanisms (Purely Academic/Basic Science)

From a fundamental science perspective, this compound is an excellent model system for studying noncovalent interactions, which are critical in determining the structure and properties of molecular solids and supramolecular assemblies.

Key academic questions to be addressed include:

Intramolecular Hydrogen Bonding: Does the hydroxymethyl group form an intramolecular hydrogen bond with the oxygen atom of the benzoyl group? Answering this question through a combination of spectroscopic techniques (e.g., variable-temperature NMR, IR spectroscopy in dilute solutions) and computational analysis would provide insight into the molecule's preferred conformation.

Intermolecular Interactions in the Solid State: X-ray crystallography can reveal the packing of molecules in a crystal, but a deeper analysis using tools like Hirshfeld surface analysis can quantify the various intermolecular interactions (e.g., hydrogen bonds, C-H···π interactions, π-π stacking). acs.org A systematic study of the crystal engineering of this compound and its derivatives could lead to the design of materials with specific solid-state properties. nih.gov

Chiral Recognition: How does the chirality of this compound influence its interaction with other chiral molecules? This can be studied using techniques like NMR with chiral solvating agents or by co-crystallization experiments. Understanding the principles of chiral recognition at a molecular level is a fundamental challenge in chemistry.

π-Stacking Interactions: The benzoyl group can participate in stacking interactions with other aromatic systems. nih.gov A detailed investigation using advanced computational methods and experimental studies on model systems could provide a more refined understanding of the nature of amide-π stacking interactions, which are often poorly understood yet ubiquitous. nih.gov

Integration with Emerging Technologies in Organic Synthesis and Chemical Biology

The advancement of chemical research is intrinsically linked to the adoption of new technologies. The study of this compound can both benefit from and contribute to emerging technological platforms.

Future directions include:

High-Throughput Experimentation (HTE): To explore the vast chemical space of possible derivatives and reaction conditions, HTE platforms can be employed. Miniaturized parallel reactors can be used to rapidly screen catalysts, solvents, and other parameters for the synthetic routes or derivatization reactions discussed above.

LED-Photocatalysis: Light-driven reactions are becoming increasingly important in organic synthesis. mdpi.com The development of new transformations of this compound using visible-light photocatalysis could provide access to novel reactivity patterns that are not achievable through traditional thermal methods. mdpi.com

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on data from HTE to build models that predict reaction outcomes. youtube.com This synergy can dramatically accelerate the optimization of complex multi-variable reactions, leading to optimal conditions for the synthesis of this compound derivatives with minimal experimental effort. youtube.com

Chemical Probe Development: While this article excludes biological applications, the development of derivatives for use as chemical probes in a purely chemical context is a valid direction. For instance, attaching a fluorescent tag or a spin label to the molecule could allow its interactions and dynamics to be studied in complex chemical systems using advanced spectroscopic methods.

Q & A

Q. How are impurities quantified and characterized in batch samples?

  • Answer :
  • LC-MS/MS : Identifies trace impurities (e.g., de-benzoylated byproducts at m/z 120.0813).
  • NMR Relaxation Filters : Suppresses solvent signals to detect low-abundance contaminants.
  • Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP-grade standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.